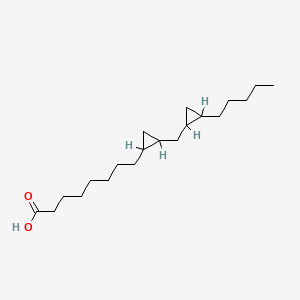
Dcp-LA
概述
科学研究应用
DCP-LA 具有广泛的科学研究应用:
作用机制
DCP-LA 主要通过激活蛋白激酶Cε 来发挥其作用。 它与蛋白激酶Cε 上的磷脂酰丝氨酸结合位点结合,导致其在没有磷脂酰丝氨酸和二酰基甘油的情况下被激活 . 这种激活导致刺激各种下游信号通路,包括抑制胱天蛋白酶-3 和胱天蛋白酶-9,它们参与凋亡 .
生化分析
Biochemical Properties
Dcp-LA plays a crucial role in biochemical reactions by selectively activating protein kinase C epsilon. This activation is achieved with a greater than seven-fold potency compared to other protein kinase C isoforms such as protein kinase C alpha, beta I, beta II, gamma, delta, mu, eta, and zeta . This compound interacts with protein kinase C epsilon by binding to the phosphatidylserine binding site, which is essential for the enzyme’s activation . Additionally, this compound has been shown to stimulate the release of neurotransmitters such as glutamate, dopamine, and serotonin in rat brain slices, indicating its involvement in neurotransmission .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In neuroblastoma cells, this compound decreases intracellular levels of amyloid-beta, a peptide associated with Alzheimer’s disease . This compound also promotes the translocation of the serotonin receptor to the cell surface, enhancing serotonin release and improving depression-like behavior in mice subjected to restraint stress . Furthermore, this compound influences cell signaling pathways by activating protein kinase C epsilon, which plays a role in regulating gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with protein kinase C epsilon. By binding to the phosphatidylserine binding site, this compound activates protein kinase C epsilon in the absence of phosphatidylserine and diacylglycerol . This activation leads to a cascade of downstream effects, including the stimulation of neurotransmitter release and the reduction of amyloid-beta levels . Additionally, this compound inactivates glycogen synthase kinase 3 beta by promoting its phosphorylation, which is associated with improved serotonergic neurotransmission and reduced depression-like behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions and retains its activity for extended periods . In in vivo studies, this compound has been shown to prevent synaptic loss and amyloid plaque formation in a transgenic mouse model of Alzheimer’s disease . These long-term effects suggest that this compound may have potential therapeutic applications for neurodegenerative disorders.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 3 mg/kg, this compound has been shown to prevent synaptic loss and reduce escape latency in the Morris water maze, indicating improved cognitive function in a mouse model of Alzheimer’s disease . Higher doses may lead to toxic or adverse effects, although specific data on such effects are limited.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with protein kinase C epsilon. This interaction influences metabolic flux and metabolite levels by regulating the activity of protein kinase C epsilon . Additionally, this compound’s ability to inactivate glycogen synthase kinase 3 beta further impacts metabolic pathways related to serotonergic neurotransmission .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, such as the brain . This compound’s ability to cross the blood-brain barrier and its subsequent distribution in the brain are critical for its effects on neurotransmission and cognitive function.
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interactions with protein kinase C epsilon and other binding proteins. These interactions direct this compound to specific cellular compartments, such as the plasma membrane and synaptic vesicles . The compound’s localization is essential for its activity and function, as it enables the targeted activation of protein kinase C epsilon and the modulation of neurotransmitter release.
准备方法
DCP-LA 的合成涉及亚油酸的衍生化。 合成路线通常包括形成环丙烷环,而不是亚油酸中存在的顺式双键 . 反应条件通常涉及使用特定催化剂和溶剂来获得所需的环丙烷结构。 工业生产方法可能有所不同,但它们通常遵循类似的合成路线,并针对大规模生产进行了优化 .
化学反应分析
DCP-LA 经历了几种类型的化学反应,包括:
氧化: this compound 在特定条件下可被氧化,导致形成各种氧化衍生物。
还原: 还原反应可以修饰分子内的环丙烷环或其他官能团。
这些反应中常用的试剂和条件包括氧化剂(如过氧化氢)、还原剂(如硼氢化钠)以及各种取代反应催化剂。 这些反应形成的主要产物取决于使用的具体条件和试剂 .
相似化合物的比较
DCP-LA 在选择性激活蛋白激酶Cε 方面是独特的。类似的化合物包括其他亚油酸衍生物和蛋白激酶C激活剂,例如:
亚油酸: this compound 的母体化合物,它没有相同的选择性激活特性。
蛋白激酶C激活剂: 佛波醇酯等化合物激活多种蛋白激酶C同工酶,但缺乏对蛋白激酶Cε 的选择性.
This compound 的独特性在于它对蛋白激酶Cε 的选择性激活,使其成为研究蛋白激酶C信号通路和潜在治疗应用的宝贵工具 .
属性
IUPAC Name |
8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-2-3-7-10-16-13-18(16)15-19-14-17(19)11-8-5-4-6-9-12-20(21)22/h16-19H,2-15H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONYTTFKIUJZOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CC1CC2CC2CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432656 | |
| Record name | DCP-LA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28399-31-7 | |
| Record name | DCP-LA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
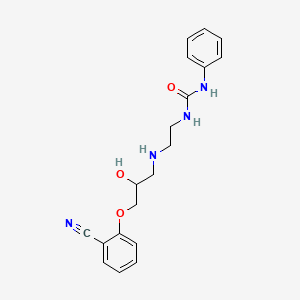
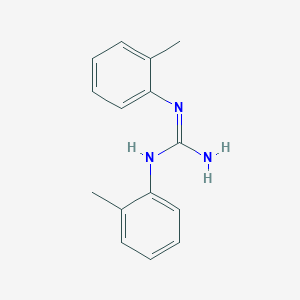
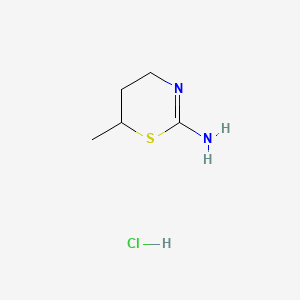
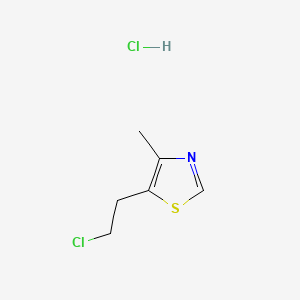
![4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1662269.png)
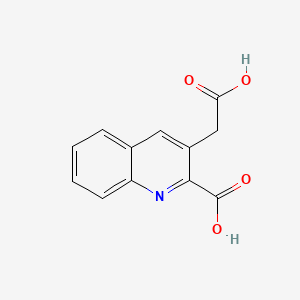
![N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride](/img/structure/B1662271.png)

![5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride](/img/structure/B1662273.png)
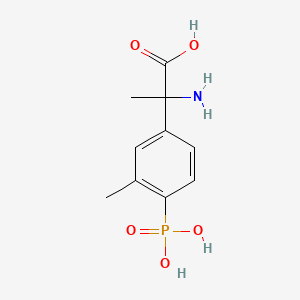
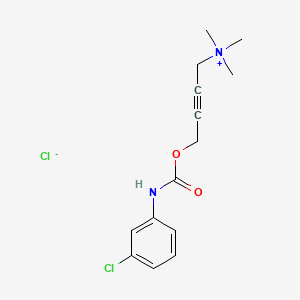
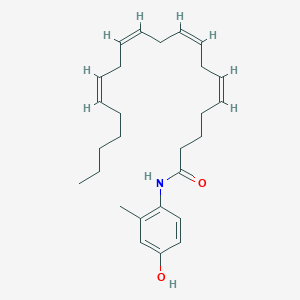

![1,3-Benzenediol,5-(1,1-dimethylheptyl)-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-](/img/structure/B1662285.png)
